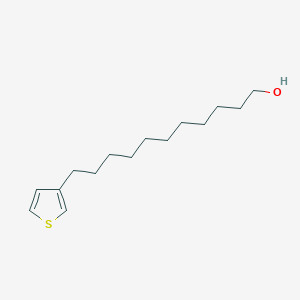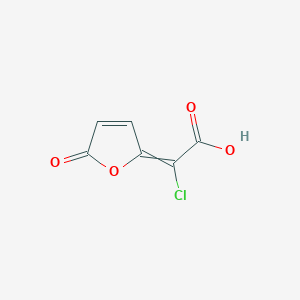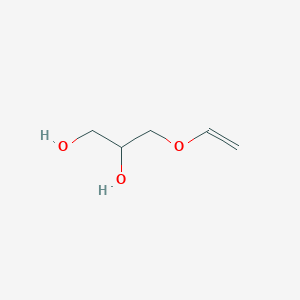![molecular formula C18H23O3P B14279664 Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate CAS No. 149685-12-1](/img/structure/B14279664.png)
Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C16H19O3P. This compound is characterized by the presence of a biphenyl group attached to a phosphonate ester. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities .
Another method involves the use of a palladium catalyst, such as Pd(PPh3)4, to achieve a quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety .
Industrial Production Methods
Industrial production of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is one such method . This method delivers products of P-C bond formation in high yields within a short reaction time and can be easily adapted to large-scale preparations .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), palladium catalysts, and copper catalysts . Reaction conditions often involve room temperature or mild heating, and the use of microwave irradiation can accelerate certain reactions .
Major Products
Major products formed from these reactions include aryl phosphonates, phosphine oxides, and phosphonic acids . The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of polymers, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophiles, facilitating various chemical transformations. The biphenyl group provides additional stability and reactivity to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different structural features.
Triethyl phosphite: Used in similar reactions but has different physical and chemical properties.
Uniqueness
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate is unique due to its biphenyl group, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in specific synthetic applications and industrial processes .
Propriétés
Numéro CAS |
149685-12-1 |
|---|---|
Formule moléculaire |
C18H23O3P |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1-(1-diethoxyphosphorylethyl)-4-phenylbenzene |
InChI |
InChI=1S/C18H23O3P/c1-4-20-22(19,21-5-2)15(3)16-11-13-18(14-12-16)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |
Clé InChI |
OIJZFBNMGPWULK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)C1=CC=C(C=C1)C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)







![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
